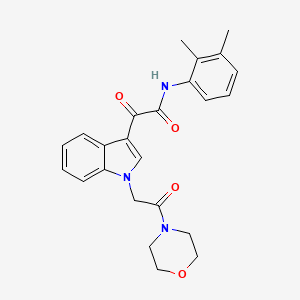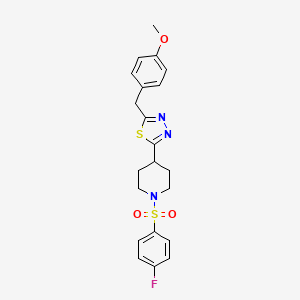![molecular formula C17H10Cl3NO3 B2633240 [5-(4-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate CAS No. 338777-02-9](/img/structure/B2633240.png)
[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate, also known as 5-(4-chlorophenyl)-3-isoxazolylmethyl-2,4-dichlorobenzoate (5-CPI-DCB), is a synthetic molecule that has been used in scientific research and laboratory experiments for its various applications. 5-CPI-DCB is a highly potent inhibitor of cyclooxygenase (COX) enzymes with a wide range of biochemical and physiological effects. It has been used in the study of the physiological effects of COX inhibition, as well as in the development of new therapeutic treatments for inflammation, pain, and cancer.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Immunological Activity : A study conducted by Jezierska et al. (2003) focused on the experimental and theoretical structural analysis of an isoxazole derivative exhibiting promising immunological activity. They utilized crystallographic measurements and theoretical analyses, including density functional theory (DFT), to investigate the compound's structure, highlighting its potential in immunological research applications (Jezierska et al., 2003).
Antimicrobial and Anti-Inflammatory Applications : Rajanarendar et al. (2012) synthesized novel isoxazole derivatives and evaluated them for antimicrobial, anti-inflammatory, and analgesic activities. Their findings suggest potential applications in developing new therapeutic agents (Rajanarendar et al., 2012).
Crystallographic Analysis : Bozopoulos et al. (1980) determined the crystal structure of a related isoxazoline compound, providing insights into its molecular configuration, which is crucial for understanding its reactivity and potential applications in material science or pharmaceuticals (Bozopoulos et al., 1980).
Corrosion Inhibition : El aoufir et al. (2020) explored the use of thiazole-4-carboxylates, including a derivative similar to the compound , as corrosion inhibitors for mild steel. Their research highlights its potential application in industrial settings for protecting metals from corrosion (El aoufir et al., 2020).
Synthesis and Biological Activity in Tuberculosis Treatment : Popat et al. (2004) focused on synthesizing isoxazole derivatives and screening them for antitubercular and antimicrobial activities, indicating potential applications in treating infectious diseases (Popat et al., 2004).
Molecular Docking and COX-2 Inhibition : Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of tetrazole derivatives, including a compound similar to the one , to understand their orientation and interaction within the cyclooxygenase-2 enzyme. This suggests potential applications in drug discovery, especially for anti-inflammatory drugs (Al-Hourani et al., 2015).
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO3/c18-11-3-1-10(2-4-11)16-8-13(21-24-16)9-23-17(22)14-6-5-12(19)7-15(14)20/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFQOASTSSPYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


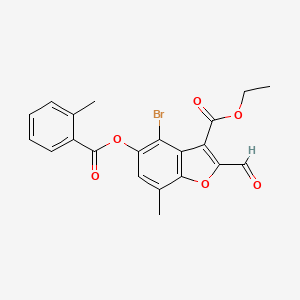
![(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2633159.png)
![N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2633160.png)

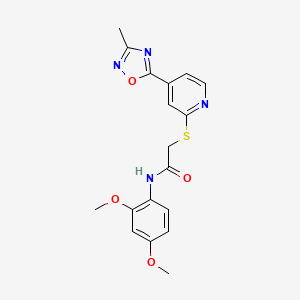
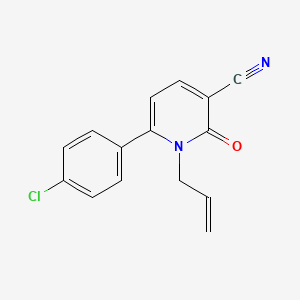
![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633167.png)
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633171.png)
amino}oxolan-3-ol](/img/structure/B2633173.png)
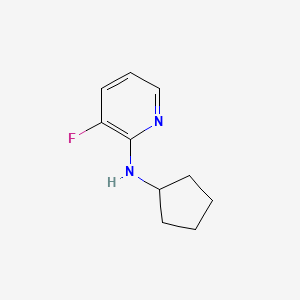
![5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633175.png)
